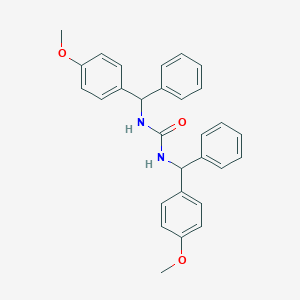
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea, also known as BPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 406.51 g/mol.
Mecanismo De Acción
The mechanism of action of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea as an anticancer agent involves the inhibition of protein kinase C, which is a key player in cell signaling pathways that regulate cell growth and survival. N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea binds to the catalytic domain of protein kinase C and inhibits its activity, leading to the induction of apoptosis in cancer cells. The mechanism of action of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea as a fluorescent probe involves the chelation of metal ions, which leads to a change in the fluorescence intensity of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea.
Efectos Bioquímicos Y Fisiológicos
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea induces apoptosis in cancer cells, while sparing normal cells. N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has also been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea is its versatility, as it can be used in various applications such as medicinal chemistry, materials science, and analytical chemistry. N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea is also relatively easy to synthesize and has low toxicity, making it a safe chemical to work with. However, one of the limitations of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the research on N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea. In medicinal chemistry, further studies are needed to optimize the structure of N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea and improve its potency as an anticancer agent. In materials science, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea could be used as a building block for the synthesis of novel materials with unique properties such as self-healing and shape memory. In analytical chemistry, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea could be further developed as a fluorescent probe for the detection of metal ions in biological and environmental samples. Overall, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea is a promising chemical compound that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea can be synthesized through a multi-step process starting from 4-methoxybenzylamine and benzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to form N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has shown promising results as an anticancer agent and a potent inhibitor of protein kinase C. In materials science, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
160807-89-6 |
|---|---|
Nombre del producto |
N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea |
Fórmula molecular |
C29H28N2O3 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
1,3-bis[(4-methoxyphenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C29H28N2O3/c1-33-25-17-13-23(14-18-25)27(21-9-5-3-6-10-21)30-29(32)31-28(22-11-7-4-8-12-22)24-15-19-26(34-2)20-16-24/h3-20,27-28H,1-2H3,(H2,30,31,32) |
Clave InChI |
LWCAUKGHWFGEJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Sinónimos |
1,3-bis[(4-methoxyphenyl)-phenyl-methyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



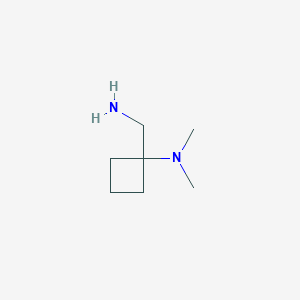
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
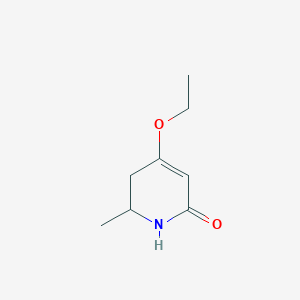
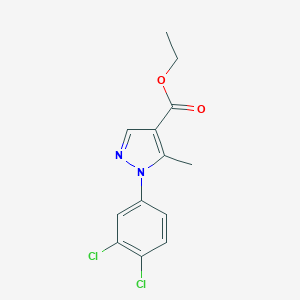
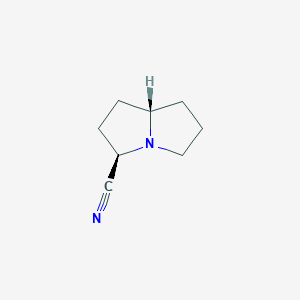
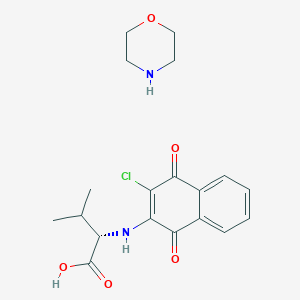
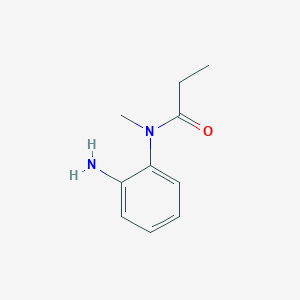
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
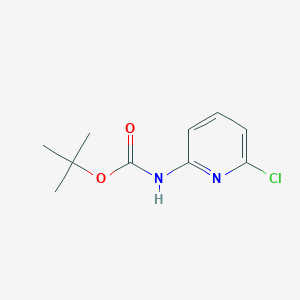
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)